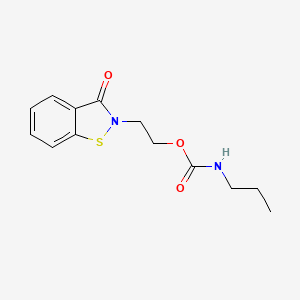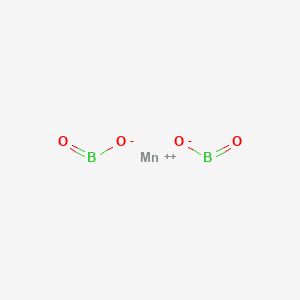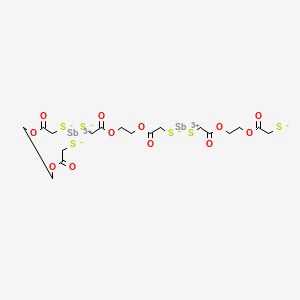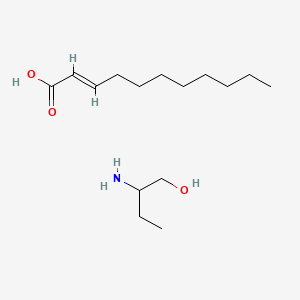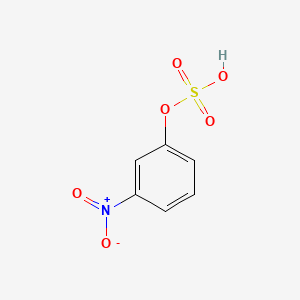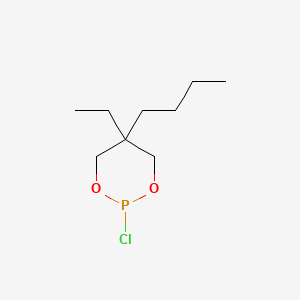
1-Tetratetracontene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tetratetracontene is a long-chain hydrocarbon with the molecular formula C44H88 It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond within its carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Tetratetracontene can be synthesized through various methods, including:
Olefination Reactions: One common method involves the olefination of long-chain aldehydes or ketones. This reaction typically uses reagents such as Wittig reagents or Julia-Kocienski reagents under controlled conditions to form the desired alkene.
Catalytic Dehydrogenation: Another approach is the catalytic dehydrogenation of long-chain alkanes. This method employs catalysts such as platinum or palladium at elevated temperatures to remove hydrogen atoms and form the double bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale olefination or dehydrogenation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
1-Tetratetracontene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate, chromium trioxide, and ozone.
Reduction: Reduction of this compound can yield the corresponding alkane. Catalytic hydrogenation using catalysts like palladium on carbon or platinum oxide is typically employed.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid, or ozone in a cold solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon or platinum oxide catalysts.
Substitution: Halogens (e.g., bromine or chlorine) in an inert solvent, or hydrohalogenation using hydrogen halides.
Major Products Formed
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Corresponding alkane (tetratetracontane).
Substitution: Halogenated or hydrohalogenated alkanes.
Wissenschaftliche Forschungsanwendungen
1-Tetratetracontene has several scientific research applications, including:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactivity. It is also employed in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological membranes and lipid bilayers due to its long hydrocarbon chain.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-Tetratetracontene depends on the specific reaction or application. In general, its effects are exerted through interactions with molecular targets such as enzymes, receptors, or other biomolecules. For example, in catalytic hydrogenation, the compound interacts with the catalyst surface, facilitating the addition of hydrogen atoms to the double bond.
Vergleich Mit ähnlichen Verbindungen
1-Tetratetracontene can be compared with other long-chain alkenes and alkanes, such as:
Tetratetracontane (C44H90): A saturated hydrocarbon with a similar carbon chain length but lacking the double bond. It has different chemical reactivity and physical properties.
1-Hexatriacontene (C36H72): Another long-chain alkene with a shorter carbon chain. It shares similar reactivity but differs in molecular weight and physical characteristics.
1-Octatetracontene (C48H96): A longer-chain alkene with similar reactivity but a higher molecular weight and different physical properties.
The uniqueness of this compound lies in its specific chain length and the presence of a double bond, which imparts distinct chemical and physical properties compared to its saturated and shorter or longer-chain counterparts.
Eigenschaften
CAS-Nummer |
66576-81-6 |
|---|---|
Molekularformel |
C44H88 |
Molekulargewicht |
617.2 g/mol |
IUPAC-Name |
tetratetracont-1-ene |
InChI |
InChI=1S/C44H88/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-44H2,2H3 |
InChI-Schlüssel |
WVGANVWRDOEITC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




